molecular formula C21H21ClO5 B1294531 Hoffer's chlorosugar CAS No. 4330-21-6

Hoffer's chlorosugar

Cat. No. B1294531
CAS RN: 4330-21-6
M. Wt: 388.8 g/mol
InChI Key: FJHSYOMVMMNQJQ-OTWHNJEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hoffer’s chlorosugar is a unique family of carbohydrate-based derivatives. It has the molecular formula C21H21ClO5 . The average mass is 388.841 Da and the monoisotopic mass is 388.107758 Da .


Molecular Structure Analysis

Hoffer’s chlorosugar has 3 defined stereocentres . The structure includes a 5-chloro-3-(4-methylbenzoyloxy)oxolan-2-yl group and a methyl 4-methylbenzoate group .


Physical And Chemical Properties Analysis

Hoffer’s chlorosugar has a density of 1.3±0.1 g/cm3 . The boiling point is 518.4±50.0 °C at 760 mmHg . The compound has 5 hydrogen bond acceptors and 0 hydrogen bond donors . It also has 7 freely rotating bonds . The polar surface area is 62 Å2 . The molar volume is 303.0±5.0 cm3 .

Scientific Research Applications

Regioselective and Stereoselective Synthesis of Nucleosides

  • Research Focus: A study by Bag, Talukdar, & Anjali (2016) discusses a regioselective and stereoselective route to N2-β-tetrazolyl aromatic donor/acceptor unnatural nucleosides using Hoffer's chlorosugar. These nucleosides may have applications in DNA-based material science and biotechnology.

C-aryl-nucleosides and O-aryl-glycosides Synthesis

  • Research Focus: Hainke, Singh, Hemmings, & Seitz (2007) explored the use of Hoffer's chlorosugar in synthesizing 2'-Deoxy-C-aryl-nucleosides and O-aryl-glycosides. Their method presents a robust approach for achieving high yields of these compounds, which have importance in studying DNA interactions and as fluorophores in oligonucleotide-based applications. Read More.

Regioselective Glycosylation or Alkylation of Purines

  • Research Focus: The research by Pal, Salandria, Arico, Schlegel, & McLaughlin (2013) utilized Hoffer's chlorosugar for regioselective glycosylation or alkylation of purines. This method, involving a novel protecting group, allows for high regioselectivity and could have implications in nucleoside synthesis.

2'-Deoxynucleoside Synthesis

  • Research Focus: Hubbard, Jones, & Walker (1984) investigated the synthesis of 2'-deoxynucleosides using Hoffer's chlorosugar. They explored the factors affecting the beta:alpha ratio of the product, contributing to a better understanding of nucleoside synthesis processes. Read More.

Improved Preparation of α-D-erythro-pentofuranosyl Chloride

  • Research Focus: Rolland, Kotera, & Lhomme (1997) improved the procedure for the Hoffer preparation of α-chloro sugar, which can be used for further transformations in nucleoside synthesis. This development contributes to more efficient synthesis processes. Read More.

properties

IUPAC Name

[(2R,3S,5R)-5-chloro-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)25-12-18-17(11-19(22)26-18)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHSYOMVMMNQJQ-OTWHNJEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@H](O2)Cl)OC(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hoffer's chlorosugar

CAS RN

4330-21-6, 3601-89-6
Record name Hoffer's chlorosugar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4330-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Deoxydi(p-toluoyl)-alpha-D-erythro-pentofuranosyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004330216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-deoxydi(p-toluoyl)-α-D-erythro-pentofuranosyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.153
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hoffer's chlorosugar
Reactant of Route 2
Reactant of Route 2
Hoffer's chlorosugar
Reactant of Route 3
Reactant of Route 3
Hoffer's chlorosugar
Reactant of Route 4
Hoffer's chlorosugar
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Hoffer's chlorosugar
Reactant of Route 6
Reactant of Route 6
Hoffer's chlorosugar

Citations

For This Compound
52
Citations
SS Bag, S Talukdar, SJ Anjali - Bioorganic & Medicinal Chemistry Letters, 2016 - Elsevier
We are reporting a regioselective and stereoselective route to N2-β-tetrazolyl aromatic donor/acceptor unnatural nucleosides as new class of possible DNA base analogs. The S N 2 …
Number of citations: 14 www.sciencedirect.com
S Hainke, I Singh, J Hemmings… - The Journal of Organic …, 2007 - ACS Publications
… Our first aim was to optimize the coupling of Normant cuprates with Hoffer's chlorosugar 1. The pyrene nucleoside 2a 18 was chosen as a representative example. The Grignard reagent …
Number of citations: 38 pubs.acs.org
A Pal, KJ Salandria, JW Arico, MK Schlegel… - Chemical …, 2013 - pubs.rsc.org
… This bulky protecting group promotes high regioselectivity during the glycosylation (as well as diastereoselectivity) or alkylation of purines using Hoffer's chlorosugar or tert-butyl …
Number of citations: 10 pubs.rsc.org
S Hainke, S Arndt, O Seitz - Organic & Biomolecular Chemistry, 2005 - pubs.rsc.org
… Hoffer's chlorosugar 2 was synthesised according to literature procedures. Dichloromethane was freshly distilled from CaH 2 , dichloroethane was dried over molecular sieve MS 4 Å. …
Number of citations: 58 pubs.rsc.org
S Hainke, O Seitz - Collection of Czechoslovak Chemical …, 2015 - cccc.uochb.cas.cz
Several 2′-deoxy-C-aryl nucleosides have been synthesized from chlorosugar 1 by using Normant-, Gilman-, or cyano-cuprates. The method proved competitive against previously …
Number of citations: 0 cccc.uochb.cas.cz
MV Kvach, FM Barzak, S Harjes, HAM Schares… - …, 2020 - Wiley Online Library
… silylated 2,4-dihydroxypyridine with Hoffer's chlorosugar in boiling CHCl 3 (Supporting Information). … of 5FdZ from silylated heterocycle 1 c and Hoffer's chlorosugar; this procedure failed. …
MB Turner, BA Anderson, GN Samaan… - Current protocols in …, 2018 - Wiley Online Library
… This nucleobase analog is then silylated using N,O-bis(trimethylsilyl)acetamide and conjugated to Hoffer's chlorosugar to provide the protected DEA tC nucleoside in good yield. …
HM Kurup, MV Kvach, S Harjes, GB Jameson… - Organic & …, 2023 - pubs.rsc.org
… Coupling of urea 2 with Hoffer's chlorosugar was performed by the previously described silyl modification of the Hilbert–Johnson reaction 49 using SnCl 4 as a Lewis acid in …
Number of citations: 1 pubs.rsc.org
SJ Kim, ET Kool - Journal of the American Chemical Society, 2006 - ACS Publications
… The compounds were prepared from the previously unknown heterocyclic precursors and Hoffer's chlorosugar, yielding alpha anomers as the chief products. X-ray crystal structures …
Number of citations: 75 pubs.acs.org
HJ Wang, YY Zhong, YC Xiao, FE Chen - Organic Chemistry Frontiers, 2022 - pubs.rsc.org
… A common strategy is the direct S N 2 reaction between a 1-chloro-2-deoxyribose derivative (commonly called Hoffer's chlorosugar, 45) 19 and the sodium salt of certain purines (…
Number of citations: 4 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.